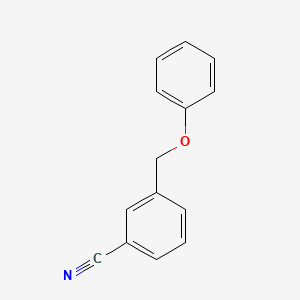
3-(Phenoxymethyl)benzonitrile
Descripción general
Descripción
3-(Phenoxymethyl)benzonitrile is a chemical compound with the molecular formula C14H11NO. It belongs to the family of benzonitriles and is characterized by a phenoxymethyl group attached to a benzonitrile core. This compound is a white crystalline solid and is used in various fields including medical, environmental, and industrial research.
Aplicaciones Científicas De Investigación
3-(Phenoxymethyl)benzonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and pharmaceutical formulations.
Industry: It is utilized in the production of dyes, resins, and other industrial chemicals
Mecanismo De Acción
Mode of Action
The mode of action of 3-(Phenoxymethyl)benzonitrile is currently unknown due to the lack of specific studies on this compound . The compound’s interaction with its targets and any resulting changes would depend on the nature of these targets.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors . These could include the presence of other compounds, pH, temperature, and the specific biological environment within which the compound is active.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(Phenoxymethyl)benzonitrile involves the reaction of 3-bromomethylbenzonitrile with phenol in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at room temperature. The reaction mixture is stirred for 16 hours, after which it is poured into water and extracted with ethyl acetate. The organic extracts are then dried and evaporated to yield the desired product .
Industrial Production Methods: Industrial production of benzonitriles often involves the conversion of corresponding benzoic acids to their chlorides, followed by reaction with ammonia or amines. Another method includes the dehydration of benzamides using thionyl chloride in benzene or toluene .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Phenoxymethyl)benzonitrile undergoes various chemical reactions including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the nitrile group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed pathways are less commonly reported.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as DMF are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products: The major products formed depend on the type of reaction. For instance, substitution reactions may yield various substituted benzonitriles, while oxidation can lead to the formation of benzoic acids.
Comparación Con Compuestos Similares
Benzonitrile: A simpler analog with a single nitrile group attached to a benzene ring.
Phenoxymethylpenicillin: Although structurally different, it shares the phenoxymethyl group and is used in medical applications
Uniqueness: 3-(Phenoxymethyl)benzonitrile is unique due to its specific structure, which combines the properties of both phenoxymethyl and benzonitrile groups. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Propiedades
IUPAC Name |
3-(phenoxymethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-10-12-5-4-6-13(9-12)11-16-14-7-2-1-3-8-14/h1-9H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCLIXBSUZNVSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481144 | |
| Record name | 3-(phenoxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57928-72-0 | |
| Record name | 3-(phenoxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
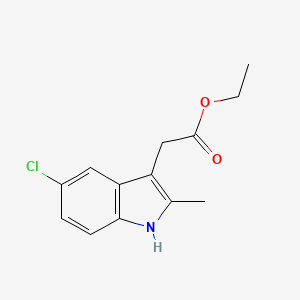

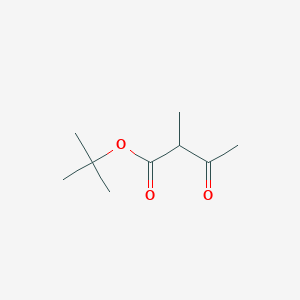
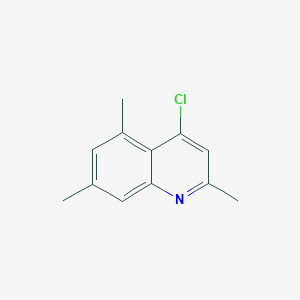
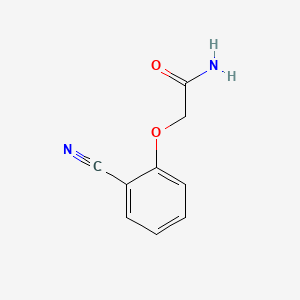
![2-(Methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B1610399.png)
![6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid](/img/structure/B1610400.png)
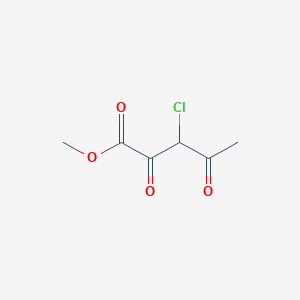
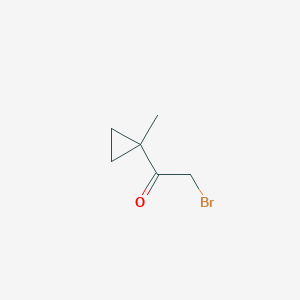
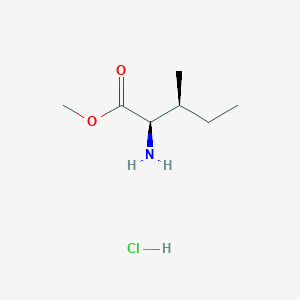
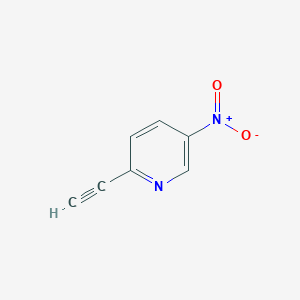
![6-Iodobenzo[d]thiazole-2(3H)-thione](/img/structure/B1610409.png)
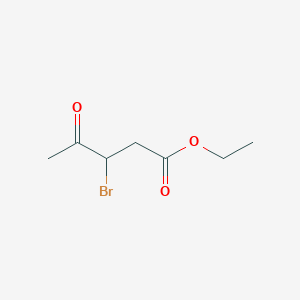
![2-(Benzo[b]thiophen-5-yl)-1,3-dioxolane](/img/structure/B1610411.png)
